

# The Target of GSK-2401502: An Undisclosed Matter in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK-2401502 |           |
| Cat. No.:            | B1574630    | Get Quote |

Despite a comprehensive search of publicly available scientific literature, clinical trial registries, and patent databases, the specific molecular target of the investigational compound **GSK-2401502** remains undisclosed. Information regarding its mechanism of action, associated signaling pathways, and experimental protocols is not available in the public domain.

Efforts to identify the target of **GSK-2401502** through searches of GlaxoSmithKline's (GSK) public pipeline reports, clinical trial data, and scientific publications have yielded no specific results for this compound identifier. This suggests that **GSK-2401502** may be an internal development code that has not been publicly disclosed, a discontinued project, or a compound that has been renamed.

Broader search strategies for compounds with similar numerical designations have revealed a potential, though unconfirmed, area of interest. A separate biopharmaceutical company, Actuate Therapeutics, is developing a compound named elraglusib (Actuate-2401), an inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β).[1] GSK has also historically been involved in the research and development of GSK-3 inhibitors.[2][3] However, there is no direct evidence to link **GSK-2401502** with Actuate-2401 or to definitively state that its target is GSK-3β.

Without access to proprietary information from GSK, any further speculation on the target and mechanism of action of **GSK-2401502** would be unfounded. The creation of a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams as requested, is therefore not possible based on the current publicly available information.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. actuatetherapeutics.com [actuatetherapeutics.com]
- 2. GSK-3 is a viable potential target for therapeutic intervention in bipolar disorder PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- To cite this document: BenchChem. [The Target of GSK-2401502: An Undisclosed Matter in Public Domain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574630#what-is-the-target-of-gsk-2401502]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.